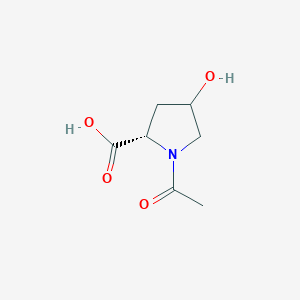
1-Methyl-1H-imidazole-5-carboxamide
Vue d'ensemble
Description
1-Methyl-1H-imidazole-5-carboxamide is a chemical compound that is part of the imidazole family, which are heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms. Although the provided papers do not directly discuss 1-Methyl-1H-imidazole-5-carboxamide, they do provide insights into the chemistry of related imidazole derivatives, which can be useful in understanding the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of imidazole derivatives can be complex, involving multiple steps and reagents. For instance, the synthesis of 2-methyl-6-(arylamino)purines from 5-amino-1H-imidazole-4-carboxamide hydrochloride involves heating with phosphorus pentoxide and triethylamine hydrochloride, along with substituted anilines . This method showcases the reactivity of imidazole derivatives under high-temperature conditions and the use of phosphorus pentoxide in organic synthesis.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is characterized by the presence of a five-membered ring with two nitrogen atoms. The paper on the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, provides insights into the structural aspects of these molecules, which can be studied using X-ray crystallography and density functional theory (DFT) . These techniques are essential for understanding the three-dimensional arrangement of atoms within the molecule and predicting its reactivity.
Chemical Reactions Analysis
Imidazole derivatives participate in various chemical reactions, often acting as intermediates in the synthesis of more complex molecules. For example, 5-amino-4-(cyanoformimidoyl)-1H-imidazole reacts with ketones and aldehydes to produce dihydropurines and purines, which are important structures in medicinal chemistry . The Willgerodt-Kindler reaction, investigated in the context of 1,2-dimethyl-1H-imidazo[4,5-b]pyridine, is another example of the chemical transformations that imidazole derivatives can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the imidazole ring can significantly alter these properties. For instance, the introduction of a methyl group can affect the compound's hydrophobicity and its interaction with biological targets. The antituberculotic activity of some imidazole derivatives indicates that these compounds can have significant biological properties, which are important for drug development .
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
1-Methyl-1H-imidazole-5-carboxamide has been utilized in various chemical syntheses and reactions. For instance, Itaya and Ogawa (1985) demonstrated its use in producing 3, 9-dimethylhypoxanthine and 1-methyl-5-(N-methylformamido) imidazole-4-carboxamide. They explored different pathways and reactions for these compounds, highlighting the versatility of 1-methyl-1H-imidazole-5-carboxamide in chemical synthesis (Itaya & Ogawa, 1985).
Crystal and Molecular Structures
Recent studies, like the one by Richter et al. (2023), have focused on the crystal and molecular structures of compounds derived from 1-methyl-1H-imidazole-5-carboxamide. This research is pivotal in understanding the physical and chemical properties of these compounds, which can be beneficial in various scientific fields (Richter et al., 2023).
Antimicrobial Activities
Studies on derivatives of 1-methyl-1H-imidazole-5-carboxamide have also been conducted to evaluate their antimicrobial properties. For instance, Ovonramwen, Owolabi, and Falodun (2021) synthesized a compound from 1-methyl-1H-imidazole-5-carboxamide and investigated its antimicrobial activities against various organisms. Such studies are crucial for the development of new antimicrobial agents (Ovonramwen, Owolabi, & Falodun, 2021).
Pharmaceutical Research
1-Methyl-1H-imidazole-5-carboxamide and its derivatives have been extensively studied in pharmaceutical research. Various derivatives have been synthesized and tested for their potential as therapeutic agents. For example, research by Latacz et al. (2018) on structural analogues of 5-carboxamidotryptamine based on indole-imidazole scaffolds aimed to develop selective 5-HT7 receptor agonists. These studies provide insights into the therapeutic potential of compounds derived from 1-methyl-1H-imidazole-5-carboxamide (Latacz et al., 2018).
Mécanisme D'action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets due to their broad range of chemical and biological properties .
Mode of Action
Imidazole derivatives are known to interact with their targets through a variety of mechanisms . For instance, some imidazole derivatives have been reported to inhibit the activity of certain enzymes .
Biochemical Pathways
Imidazole is a key component in the synthesis of several important biomolecules, including histidine and purines . Therefore, it’s plausible that 1-Methyl-1H-imidazole-5-carboxamide could potentially affect these pathways.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of 1-Methyl-1H-imidazole-5-carboxamide.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The amphoteric nature of imidazole (it can act as both an acid and a base) suggests that the ph of the environment could potentially influence the action of 1-methyl-1h-imidazole-5-carboxamide .
Safety and Hazards
Orientations Futures
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of 1-Methyl-1H-imidazole-5-carboxamide could be in the development of new drugs with these biological activities .
Propriétés
IUPAC Name |
3-methylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-7-2-4(8)5(6)9/h2-3H,1H3,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEDTKQANJQNBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292710 | |
| Record name | 1-Methyl-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-imidazole-5-carboxamide | |
CAS RN |
40637-81-8 | |
| Record name | 1-Methyl-1H-imidazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40637-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101292710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-1H-imidazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Z)-(5-chloro-2-hydroxyphenyl)methylidene]-6-(trifluoromethyl)-1H-indol-2-one](/img/structure/B1301543.png)






![1-[4-(2,2-Dichlorocyclopropyl)phenyl]ethan-1-one](/img/structure/B1301569.png)




